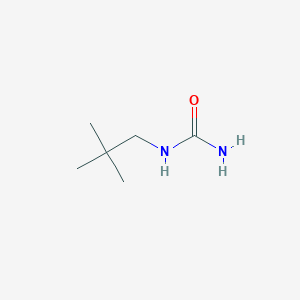

(2,2-Dimethylpropyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)4-8-5(7)9/h4H2,1-3H3,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNMUWVPABAFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of N Alkyl Urea Systems

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of ureas are fundamental processes for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions can proceed through different pathways, largely dependent on the substrate structure and reaction conditions.

Intramolecular hydroamidation of unsaturated ureas offers an atom-economical route to cyclic ureas. While specific studies detailing the intramolecular hydroamidation of (2,2-Dimethylpropyl)urea derivatives are not extensively documented, the general mechanism involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. For instance, the intramolecular hydroamidation of propargylic ureas is a well-established method for synthesizing five-membered cyclic ureas, such as imidazolidin-2-ones and imidazol-2-ones. The reaction can be catalyzed by bases or transition metals, and the regioselectivity (exo- vs. endo-cyclization) is a key aspect.

In the context of N-alkenylureas, copper(II)-catalyzed intramolecular cyclization has been developed for the synthesis of chiral bicyclic heterocycles containing vicinal diamines. This process highlights the utility of intramolecular cyclization in constructing complex molecular architectures. Furthermore, photocatalytic methods have been employed for the intramolecular hydroamination of N-alkoxy ureas to produce imidazolinones, demonstrating the diverse strategies available for such cyclizations.

The general principle of intramolecular cyclization of ureas often involves the in situ generation of reactive intermediates like N-acyliminium ions, which then react with an internal nucleophile to form a heterocyclic ring. The efficiency and outcome of these reactions are influenced by factors such as the nature of the substituents on the urea (B33335) nitrogens and the reaction medium.

Rearrangement Processes

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. One of the most relevant rearrangements for urea synthesis is the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. This isocyanate can then be trapped by an amine to form a urea. While not a rearrangement of (2,2-Dimethylpropyl)urea itself, this process is a key method for its synthesis.

Although specific rearrangement processes involving the neopentyl group of (2,2-Dimethylpropyl)urea are not widely reported, it is known that large-scale structural variations and rearrangements are significant in various chemical and biological systems. For instance, in the context of medicinal chemistry, the synthesis of complex molecules can involve rearrangement steps to construct the desired scaffold.

Role as a Solvent or Reagent in Organic Transformations

Due to its physical and chemical properties, (2,2-Dimethylpropyl)urea and its derivatives can function as more than just substrates. Their utility as solvents and reagents is an area of active investigation.

The bulky 2,2-dimethylpropyl group can influence the regio- and stereoselectivity of reactions in which it is a part of the substrate or a catalyst. For example, in the context of chiral urea catalysts, the substituents on the nitrogen atoms are critical for inducing enantioselectivity. While specific data on (2,2-Dimethylpropyl)urea as a catalyst for modulating selectivity is limited, the principle is well-established for related urea derivatives.

The steric hindrance provided by the neopentyl group can direct incoming reagents to a specific site on the molecule, thereby controlling regioselectivity. Similarly, in asymmetric catalysis, chiral ureas can create a chiral environment around the reaction center, leading to the preferential formation of one enantiomer over the other.

Urea and its derivatives are known to act as effective solvents and additives in various chemical processes. For instance, N,N'-Dimethylpropyleneurea (DMPU), a cyclic analog, is a polar aprotic solvent used as a substitute for the carcinogenic Hexamethylphosphoramide (HMPA). DMPU is known for its ability to dissolve a wide range of organic and inorganic compounds and to form stable metal complexes.

Urea-based systems can also form deep eutectic solvents (DESs) when mixed with other compounds like acetamide, creating room temperature ionic liquids with unique solvent properties. These solvents can influence reaction equilibria and the behavior of ionic species in solution. The presence of urea can affect hydrogen bonding networks and the solvation of ions, which in turn can alter reaction rates and outcomes. For example, the equilibrium between dimeric and monomeric species of copper complexes, which affects their catalytic activity in urea hydrolysis, is influenced by the solvent composition. The ability of N-alkyl ureas to self-aggregate through hydrogen bonding is also dependent on the solvent and the nature of the alkyl groups.

Interactive Data Table: Properties of Selected Urea Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Application/Property |

| (2,2-Dimethylpropyl)urea | C6H14N2O | 130.19 | Aliphatic urea with a bulky alkyl group |

| N,N'-Dimethylpropyleneurea (DMPU) | C6H12N2O | 128.17 | Polar aprotic solvent |

| N,N′-di(2,6-diisopropylphenyl)urea | C25H36N2O | 392.57 | Soluble in nonpolar solvents due to steric hindrance preventing self-association. |

Advanced Spectroscopic and Computational Characterization of 2,2 Dimethylpropyl Urea Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of (2,2-Dimethylpropyl)urea in solution. enu.kzresearchgate.netorganicchemistrydata.org This powerful technique allows for the precise determination of the molecular framework and provides insights into the dynamic conformational behavior of the molecule. copernicus.org

One-Dimensional and Two-Dimensional NMR Techniques

One-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts of (2,2-Dimethylpropyl)urea. enu.kzweebly.com In 1D ¹H NMR spectra, the chemical shifts of the protons in the NH-CO-NH fragment are particularly sensitive to the nature of the substituents. enu.kzresearchgate.net For urea (B33335) derivatives, the signals of the NH protons are crucial for identification. enu.kz

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide through-bond connectivity information, which simplifies the assignment process, especially in complex regions of the spectrum. weebly.commnstate.edu COSY experiments reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. These methods are invaluable for unambiguously establishing the structure of the molecule. enu.kzenu.kz The combined application of 1D and 2D NMR is a convenient and informative approach for structural elucidation. enu.kzresearchgate.net

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for the core fragments of (2,2-Dimethylpropyl)urea, compiled from general knowledge of urea derivatives.

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| C=O | - | ~160-180 |

| NH | Variable (dependent on solvent and concentration) | - |

| NH₂ | Variable (dependent on solvent and concentration) | - |

| α-CH₂ | ~3.0 - 3.5 | ~40 - 50 |

| C(CH₃)₃ | ~0.9 - 1.1 | ~30 - 35 (quaternary C), ~25 - 30 (CH₃) |

Intermolecular Nuclear Overhauser Effect (NOE) Studies

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms, regardless of whether they are connected by chemical bonds. wikipedia.org Intermolecular NOE studies are particularly useful for understanding how molecules of (2,2-Dimethylpropyl)urea associate with each other or with solvent molecules in solution. researchgate.net By observing NOE correlations between protons on different molecules, it is possible to deduce the preferred modes of intermolecular association, such as dimerization or aggregation, which are often mediated by hydrogen bonding. researchgate.nettesisenred.net Two-dimensional NOE Spectroscopy (NOESY) is a key experiment in this regard, mapping out all through-space proton-proton interactions. wikipedia.org

X-ray Diffraction Studies for Solid-State Architectures

These studies provide a detailed picture of the crystal packing and the network of intermolecular hydrogen bonds that stabilize the solid-state architecture. For urea and its derivatives, the hydrogen bonding between the amide (NH) protons and the carbonyl (C=O) oxygen is a dominant feature, often leading to well-ordered supramolecular structures. rsc.org Powder X-ray diffraction can also be employed to identify the crystalline phases present in a bulk sample. rsc.org

Infrared (IR) Spectroscopy for Hydrogen Bonding Characterization

Infrared (IR) spectroscopy is a sensitive probe of the vibrational modes of a molecule and is particularly powerful for characterizing hydrogen bonding. mdpi.comrsc.org In the context of (2,2-Dimethylpropyl)urea, the stretching frequency of the carbonyl (C=O) group and the N-H groups are of primary interest. researchgate.netbibliotekanauki.pl

The formation of hydrogen bonds typically leads to a red-shift (a shift to lower wavenumber) and broadening of the N-H stretching bands. mdpi.comcsic.es Concurrently, the C=O stretching frequency is also affected by hydrogen bonding, with its position providing insight into the strength and nature of these interactions. mdpi.comresearchgate.net By analyzing the IR spectrum, it is possible to distinguish between free and hydrogen-bonded species and to gain a semi-quantitative understanding of the extent of hydrogen bonding in different states (e.g., in solution versus the solid state). researchgate.net

The following table indicates the typical IR absorption frequencies for key functional groups in urea derivatives.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |

| N-H | Stretching | 3500 - 3300 | Broadened and shifted to lower frequency upon H-bonding. |

| C=O | Stretching | 1725 - 1630 | Frequency decreases with increasing H-bond strength. |

| N-H | Bending | 1650 - 1580 | Can overlap with C=O stretching. |

| C-N | Stretching | 1400 - 1000 |

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling have become indispensable tools for complementing experimental data and providing deeper insights into the structure, properties, and reactivity of (2,2-Dimethylpropyl)urea. peerj.comru.nl These methods can be used to predict molecular geometries, spectroscopic properties, and reaction energetics. als-journal.commdpi.com

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for studying molecular systems. als-journal.comqub.ac.uk DFT calculations can be employed to investigate the reaction pathways involved in the synthesis or degradation of (2,2-Dimethylpropyl)urea. researchgate.net

By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. qub.ac.uk This information is crucial for understanding the mechanism of a reaction and for predicting reaction rates. For instance, DFT studies can elucidate the role of catalysts or the effect of substituents on the reactivity of the urea functionality. dtu.dk Theoretical investigations can also shed light on the thermodynamics of various possible reaction pathways, helping to rationalize experimentally observed product distributions. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to analyze the physical movements and interactions of atoms and molecules over time. verisimlife.com For (2,2-Dimethylpropyl)urea, also known as neopentylurea, MD simulations can provide atomic-level insights into the intermolecular forces that govern its behavior in various environments, such as in solution or in a condensed phase. These simulations calculate the forces between atoms using a force field and integrate Newton's laws of motion to track the dynamic evolution of the system. verisimlife.commolbnl.it

The intermolecular interactions of (2,2-Dimethylpropyl)urea are dominated by two distinct molecular regions: the polar urea headgroup (-NH-CO-NH₂) and the nonpolar neopentyl tail (-CH₂-C(CH₃)₃).

Hydrogen Bonding: The primary interaction involving the urea moiety is strong hydrogen bonding. The amine protons act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. In aqueous solutions, MD simulations of similar urea compounds show that urea can form robust hydrogen bonds with water molecules. nih.gov It can also self-associate, forming dimers or larger clusters through a network of hydrogen bonds, a phenomenon critical to its crystal structure and solution-phase behavior. acs.org Studies on related aryl ureas have demonstrated the importance of a bidentate hydrogen bond interaction between the urea hydrogens and a carboxylate oxygen in a protein binding site. columbia.edu

Simulation Insights: A typical MD simulation would model a single (2,2-Dimethylpropyl)urea molecule or a collection of them in a simulation box, often filled with an explicit solvent like water. upc.edu Analysis of the resulting trajectories would yield radial distribution functions (RDFs) to quantify the probability of finding solvent molecules or other urea molecules at a certain distance from specific atoms (e.g., the carbonyl oxygen). This analysis reveals the structure of the solvation shells and the geometry of hydrogen bonds. The potential of mean force (PMF) can also be calculated to understand the energetic favorability of dimerization or aggregation. nih.govnjit.edu

The table below summarizes the key intermolecular interactions involving (2,2-Dimethylpropyl)urea that can be investigated using molecular dynamics.

| Interacting Moiety | Primary Interaction Type | Interacting Partners | Significance |

| Urea Group (-NH-CO-NH₂) | Hydrogen Bonding | Water, Other Urea Molecules, Polar Solutes, Protein Residues (e.g., Glu, Asp) | Governs solubility in polar solvents, crystal packing, and binding to biological targets. nih.govcolumbia.edu |

| Neopentyl Group (-C₅H₁₁) | Van der Waals (Dispersion) | Nonpolar Solvents, Other Neopentyl Groups, Hydrophobic Pockets | Influences solubility in nonpolar media, steric hindrance, and hydrophobic interactions. njit.eduumd.edu |

| Urea Carbonyl Oxygen (C=O) | Dipole-Dipole | Polar Molecules | Contributes to the overall polarity and solubility characteristics. |

Conformational Energetics and Structure-Property Relationships (Theoretical)

Theoretical calculations, particularly using methods rooted in quantum mechanics like Density Functional Theory (DFT), are essential for exploring the conformational landscape and energetics of a molecule. mdpi.comtandfonline.com For (2,2-Dimethylpropyl)urea, these methods can elucidate the relative stabilities of different spatial arrangements (conformers) and connect these structural features to observable molecular properties.

The conformational flexibility of (2,2-Dimethylpropyl)urea arises from the rotation around its single bonds. The most significant of these is the torsion angle defined by the N-C-C-C backbone, connecting the urea group to the neopentyl tail. The bulky tert-butyl group at the end of the neopentyl chain imposes significant steric hindrance, which restricts free rotation and creates distinct, energetically favorable conformers.

Conformational Analysis: A potential energy surface (PES) scan can be performed computationally by systematically rotating the dihedral angle of the N-C bond linking the urea and neopentyl groups. This would reveal the low-energy conformers. It is expected that staggered conformations (anti or gauche) would be energy minima, while eclipsed conformations would represent energy barriers. Theoretical studies on similarly substituted molecules, such as those with bulky N-substituents, have confirmed that steric hindrance plays a crucial role in determining conformational preferences to avoid unfavorable non-bonded interactions. researchgate.net

The following table presents a hypothetical summary of how theoretical calculations could distinguish between two plausible conformers of (2,2-Dimethylpropyl)urea. The values are illustrative, representing the type of data generated from such a study.

| Parameter | Conformer A (Anti-periplanar) | Conformer B (Gauche) | Significance |

| Relative Energy (kcal/mol) | 0.0 (Global Minimum) | +1.2 | Indicates relative population and stability of conformers at equilibrium. |

| Dipole Moment (Debye) | 4.5 | 4.9 | Affects polarity, solubility, and intermolecular dipole-dipole interactions. |

| HOMO-LUMO Gap (eV) | 6.8 | 6.7 | Relates to chemical reactivity and electronic excitation properties. |

| Steric Strain | Low | Moderate | The bulky neopentyl group's orientation dictates the level of intramolecular steric clash. researchgate.net |

Supramolecular Chemistry and Intermolecular Interactions of 2,2 Dimethylpropyl Urea Derivatives

Hydrogen Bonding Networks in Urea-Based Systems

Self-Assembly Principles and Architectures

The directional hydrogen bonds of urea (B33335) derivatives are the driving force behind their self-assembly into a variety of supramolecular architectures. researchgate.net The principle guiding this assembly is molecular recognition, where the shape and electronic properties of the molecules dictate how they fit together to form larger, ordered structures. When not sterically hindered by excessively large substituents, dialkylureas can self-assemble into supramolecular polymers in solution. nih.gov

Key architectures that arise from the self-assembly of urea-based systems include:

Linear Tapes: Molecules can link together via bifurcated hydrogen bonds between the N-H groups of one molecule and the carbonyl oxygen of the next, forming one-dimensional tapes or stacks. mdpi.com

Fibrous Networks: In many cases, especially with larger, more complex urea derivatives like C3-symmetric tris-ureas, the initial self-assembly into one-dimensional fibers is followed by the entanglement of these fibers to form a three-dimensional network, resulting in the formation of a supramolecular gel. researchgate.net

Rosettes: When combined with complementary molecules, such as barbiturates or cyanuric acid derivatives, urea-containing compounds like calix acs.orgarene dimelamines can form highly stable, disc-like rosette structures held together by a large number of hydrogen bonds. utwente.nl

The design of the urea derivative, including the choice of substituents like the (2,2-dimethylpropyl) group, is crucial in directing the self-assembly process toward a desired architecture. researchgate.net

Influence on Polymer and Biopolymer Conformation (Mechanistic Insight)

Urea and its derivatives are well-known for their profound effects on the conformation of polymers and biopolymers, most notably proteins. The mechanisms behind this influence can be both direct and indirect. arxiv.org

Direct Interaction: Urea can interact directly with the polymer chain. For proteins, it is proposed that urea can replace or compete with intramolecular hydrogen bonds that stabilize the protein's folded structure. arxiv.org Studies have shown that urea can favorably interact with the peptide backbone, promoting more extended conformations such as the polyproline II (PII) helix in denatured states. nih.gov This interaction is a key factor in urea's function as a protein denaturant.

Indirect Interaction: Urea can also alter the structure and properties of the solvent (typically water), which in turn weakens the hydrophobic interactions that are crucial for maintaining a biopolymer's native, folded conformation. arxiv.org

In synthetic polymer systems, incorporating urea groups can directly influence polymer properties. For example, attaching urea groups to the chain-end of poly(N-isopropylacrylamide) (PNIPAM) allows for self-assembly via hydrogen bonding, which in turn lowers the polymer's critical phase transition temperature in water. rsc.org Furthermore, in polymerization reactions catalyzed by urea, the specific conformation of the monomer can affect its interaction with the urea catalyst, thereby influencing the polymerization rate and mechanism. diva-portal.org The interaction of urea with hydrogels containing acidic groups can also induce significant swelling, not by direct binding, but by decomposing to raise the pH, which causes ionization and electrostatic repulsion within the polymer network. nih.gov

Anion and Cation Recognition by Urea-Containing Receptors

A significant application of urea derivatives in supramolecular chemistry is in the design of synthetic receptors for anions and cations. acs.orgresearchgate.net The polarized N-H groups of the urea moiety provide a directional binding site that is particularly effective for recognizing and binding anions through hydrogen bonding. rsc.org These interactions mimic natural biological recognition processes. acs.org

The efficiency of a urea-based receptor depends on its ability to form multiple hydrogen bonds with the target ion. For oxoanions like carboxylates and phosphates, the urea group can act as a double H-bond donor, forming complementary interactions with two of the anion's oxygen atoms. researchgate.netrsc.org For spherical halide anions, the N-H groups can form a bifurcated hydrogen bond. researchgate.net Many systems are designed to recognize not just anions but ion pairs, incorporating a separate binding site, such as a polyether bridge or a calixarene (B151959) core, to simultaneously bind a cation. acs.orgnih.gov

Design Principles for Molecular Recognition

The design of effective and selective urea-containing receptors is guided by several key principles of molecular recognition: nd.edu

Preorganization and Complementarity: The receptor should have a binding pocket that is structurally and electronically complementary to the target guest ion. mdpi.com Rigid platforms, such as the DITIPIRAM scaffold, can be used to pre-organize the urea binding groups into an optimal conformation for anion binding, thereby enhancing affinity. mdpi.com

Modulation of N-H Acidity: The strength of the hydrogen bonds, and thus the binding affinity, can be increased by enhancing the acidity of the urea's N-H protons. This is often achieved by attaching electron-withdrawing groups to the urea's aryl substituents. acs.org

Cooperative Polarization: A powerful strategy involves the intramolecular coordination of the urea carbonyl group to a Lewis acid. This coordination polarizes the C=O bond, which in turn increases the positive charge on the N-H protons, leading to a dramatic enhancement in anion binding affinity. nd.edund.edu

Inclusion of Signaling Units: For sensing applications, chromogenic or fluorogenic units are often incorporated into the receptor's structure. acs.orgnih.gov Anion binding then causes a change in the electronic properties of the signaling unit, resulting in a detectable color or fluorescence change. nih.gov

Binding Mechanism Studies

The interaction between urea-based receptors and ions is investigated through various experimental and computational techniques to elucidate the binding mechanism. nd.edunih.gov 1H NMR titration is a common method used to study the binding event in solution, monitor the chemical shift changes of the urea N-H protons upon anion addition, and calculate the association constant (Kₐ), which quantifies the binding strength. nd.edumdpi.com

Table 2: Representative Association Constants (Kₐ) for Urea-Based Receptors with Anions

| Receptor Type | Anion | Solvent | Kₐ (M⁻¹) | Reference |

|---|---|---|---|---|

| Boronate-Urea | Acetate | DMSO | up to 6 x 10⁴ | nd.edu |

| DITIPIRAM-based Bis-Urea | Chloride | DMSO-d₆/0.5% H₂O | 3300 | mdpi.com |

| Tren-based Tris-Amide | H₂PO₄⁻ | Acetonitrile-d₃ | 7550 | mdpi.com |

Spectroscopic methods like UV-Vis and FT-IR are used to monitor changes upon binding and propose interaction mechanisms. nih.gov In some cases, binding involves a simple hydrogen-bonding interaction, while in others, particularly with highly basic anions like fluoride, a deprotonation of the receptor's N-H or other acidic groups can occur. nih.gov X-ray crystallography provides definitive structural evidence, revealing the precise geometry of the host-guest complex in the solid state and confirming the hydrogen bonding patterns. mdpi.com Kinetic studies, for instance using quartz crystal microbalances, can provide mechanistic insights into adsorption and desorption rates at interfaces, such as between urea and biomineral surfaces. nih.gov

Formation of Deep Eutectic Solvents and Solvation Phenomena

Urea and its derivatives, including alkyl-substituted ureas, are key components in the formation of Deep Eutectic Solvents (DESs). wikipedia.orgresearchgate.net A DES is a mixture of two or more compounds, a hydrogen bond donor (HBD) like urea and a hydrogen bond acceptor (HBA) like a quaternary ammonium (B1175870) salt (e.g., choline (B1196258) chloride), which has a melting point significantly lower than that of its individual components. wikipedia.orgresearchgate.net

This depression of the melting point is a result of the formation of a complex hydrogen-bonding network between the components, which disrupts the crystal lattice of the individual solids. wikipedia.org The resulting liquid has unique solvent properties, often characterized by low volatility, non-flammability, and biodegradability, making DESs attractive "green" alternatives to conventional organic solvents. researchgate.net

Table 3: Examples of Urea-Based Deep Eutectic Solvents

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Property | Reference |

|---|---|---|---|---|

| Choline Chloride | Urea | 1:2 | Freezing point: 12 °C (Melting points of components are 302 °C and 133 °C) | wikipedia.org |

| Choline Chloride | Guanidine/Urea | 1:(1+1) | Used to fine-tune basicity for applications like CO₂ absorption | nih.gov |

| Urea | 1,3-Dimethylurea | 32:68 (wt%) | Eutectic melting point is below 70 °C; used for pesticide formulations | researchgate.net |

| Lanthanum Nitrate Hexahydrate | Urea | 1:2 | Exhibits unprecedentedly high polarity | mdpi.com |

The phenomenon of solvation in these systems is complex. The properties of a solute are highly dependent on its interactions with the surrounding solvent molecules. wikipedia.orgrsc.org In urea-based DESs, the extensive hydrogen bonding network dictates the solvation environment. wikipedia.org Studies on DESs made from lanthanide salts and urea show that these systems can exhibit exceptionally high polarity, far greater than that of their individual components, which has significant implications for their application potential as solubilizing media. mdpi.com Understanding these solvation phenomena is crucial for tailoring DES properties for specific applications, from chemical synthesis to drug delivery. nih.gov

Host-Guest Chemistry with Urea Derivatives

The ureido group (-NH-CO-NH-) is a cornerstone in the field of supramolecular chemistry, primarily due to its exceptional ability to form strong and directional hydrogen bonds. acs.orgacs.org This capacity makes urea and its derivatives, including (2,2-Dimethylpropyl)urea, excellent building blocks for constructing host molecules designed for the recognition and binding of various guest species, particularly anions. acs.orgacs.org The fundamental principle of host-guest chemistry involving urea derivatives lies in the precise arrangement of hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen) to create a binding pocket that is complementary in size, shape, and electronic character to a specific guest. mdpi.com

The hydrogen atoms of the urea's N-H groups are acidic enough to act as effective hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. acs.org This dual functionality allows for the formation of robust 1:1 or more complex host-guest assemblies. acs.orgnih.gov The stability of these complexes is governed by the number and geometry of the hydrogen bonds formed, as well as by other non-covalent interactions such as van der Waals forces and electrostatic interactions. mdpi.com

A significant area of research in the host-guest chemistry of urea derivatives is their application as anion receptors. acs.orgnih.gov Anions are ubiquitous in biological and environmental systems, and the development of synthetic receptors for their selective recognition is of great interest. Urea-based hosts can effectively bind anions like halides, carboxylates, and phosphates through multiple hydrogen bonds. nih.govnih.gov The geometry of the urea group is particularly well-suited for the recognition of Y-shaped carboxylate anions. nih.gov

Detailed research on various urea derivatives has provided valuable insights into their anion binding properties. The stability of the formed host-guest complexes is typically quantified by the association constant (Kₐ), with higher values indicating stronger binding. These constants are often determined using techniques such as ¹H NMR titration. nih.govnih.gov

The following table presents a selection of association constants for the complexation of various anions by different urea-based receptors, illustrating the influence of the host structure and the nature of the anion on the binding strength. While specific data for (2,2-Dimethylpropyl)urea is not extensively documented in the cited literature, the data for other N-alkyl and N-aryl urea derivatives provide a strong basis for understanding its potential behavior in host-guest systems. For instance, studies on di-substituted ureas show that the nature of the alkyl or aryl group can significantly modulate the receptor's affinity for different anions. nih.gov

Table 1: Association Constants (Kₐ) for 1:1 Host-Guest Complexes of Urea-Based Receptors with Various Anions.

| Receptor | Guest Anion | Solvent | Kₐ (M⁻¹) | Reference |

|---|---|---|---|---|

| Receptor 1 (Aryl-urea derivative) | Cl⁻ | DMSO-d₆ + 0.5% H₂O | 3350 ± 60 | nih.gov |

| Receptor 1 (Aryl-urea derivative) | MeCO₂⁻ | DMSO-d₆ + 0.5% H₂O | >10,000 | nih.gov |

| Receptor 2 (Aryl-urea derivative) | Cl⁻ | DMSO-d₆ + 10% CD₃OH | 150 ± 10 | nih.gov |

| Receptor 2 (Aryl-urea derivative) | MeCO₂⁻ | DMSO-d₆ + 10% CD₃OH | 2100 ± 150 | nih.gov |

| Receptor 3 (Macrocyclic bis-urea) | Br⁻ | THF-d₈ | log K = 5.5 (approx. 316,228) | beilstein-journals.org |

| Receptor 3 (Macrocyclic bis-urea) | NO₃⁻ | THF-d₈ | log K = 4.8 (approx. 63,096) | beilstein-journals.org |

| Receptor 3 (Macrocyclic bis-urea) | I⁻ | THF-d₈ | log K = 3.9 (approx. 7,943) | beilstein-journals.org |

| Receptor 4 (Naphthyl urea derivative) | H₂PO₄⁻ | DMF | 3.36 x 10⁴ | sciengine.com |

| Receptor 4 (Naphthyl urea derivative) | HSO₄⁻ | DMF | 9.48 x 10³ | sciengine.com |

Note: The data presented are for illustrative purposes and are derived from studies on various urea derivatives, not specifically (2,2-Dimethylpropyl)urea. The binding affinities are highly dependent on the specific structure of the receptor and the experimental conditions.

The stoichiometry of the host-guest complexes can also vary. While 1:1 complexes are common, other stoichiometries, such as 1:2 or 2:1 (host:guest), have also been observed, particularly with anions that can bridge two receptor molecules. acs.orgnih.gov The formation of these higher-order complexes depends on the flexibility of the host, the nature of the guest, and the solvent used.

Future Directions and Emerging Research Avenues

New Methodologies in Synthesis and Derivatization

The synthesis of urea (B33335) derivatives has traditionally relied on well-established but often harsh methods. The future of synthesizing (2,2-Dimethylpropyl)urea and its derivatives is moving towards safer, more efficient, and environmentally benign processes. bohrium.com

Innovative Synthetic Approaches: Modern synthetic chemistry is increasingly adopting enabling technologies to overcome the limitations of classical methods. bohrium.com For sterically hindered ureas like (2,2-Dimethylpropyl)urea, these new approaches are particularly relevant.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability for the synthesis of (2,2-Dimethylpropyl)urea, potentially from neopentyl isocyanate and ammonia (B1221849) or primary amines.

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly accelerate reaction rates and improve yields by providing efficient energy transfer. bohrium.com This is advantageous for overcoming the steric hindrance presented by the neopentyl group.

Catalytic Methods: The development of novel catalysts for urea synthesis, avoiding hazardous reagents like phosgene (B1210022), is a key research area. nih.gov This includes exploring catalytic carbonylation reactions using carbon dioxide as a C1 source, which presents a greener alternative.

Derivatization Strategies: Future research will also focus on the strategic derivatization of the (2,2-Dimethylpropyl)urea scaffold to introduce new functionalities. This involves modifying the parent structure to tune its physicochemical properties for specific applications. Methodologies for creating N,N'-disubstituted and N,N,N'-trisubstituted unsymmetrical ureas are crucial for creating a diverse library of compounds for screening in various applications, from materials science to medicinal chemistry. nih.gov The reaction of neopentylamine (B1198066) with safer phosgene substitutes like N,N'-Carbonyldiimidazole (CDI) followed by the addition of a second, different amine is a key strategy for producing unsymmetrical derivatives. nih.gov

| Synthetic Methodology | Potential Advantages for (2,2-Dimethylpropyl)urea | Key Research Focus |

| Flow Chemistry | Enhanced safety, scalability, and yield for hindered reactants. | Optimization of reactor design and reaction conditions. |

| Microwave/Ultrasound | Accelerated reaction times, overcoming steric hindrance. bohrium.com | Investigating solvent effects and energy input optimization. |

| Catalytic Carbonylation | Use of CO2 as a sustainable C1 source, avoiding toxic reagents. | Development of efficient catalysts for hindered amines. |

| Safer Reagents (e.g., CDI) | Avoidance of hazardous materials like phosgene for derivatization. nih.gov | Expanding the scope of amine nucleophiles for unsymmetrical products. |

Exploration of Novel Supramolecular Assemblies

The urea functional group is an exceptional building block for supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. researchgate.net The bulky 2,2-dimethylpropyl (neopentyl) group introduces significant steric influence, which can be exploited to direct the formation of unique and highly ordered non-covalent structures. wikipedia.org

Directed Self-Assembly: The interplay between the hydrogen-bonding urea moiety and the sterically demanding neopentyl group is a key area for future exploration. This combination can lead to the formation of novel supramolecular polymers, gels, and discrete capsules. researchgate.netnih.gov

Supramolecular Gels: Low-molecular-weight gelators (LMWGs) based on urea derivatives are of significant interest. nih.gov Research into (2,2-Dimethylpropyl)urea derivatives could lead to new materials capable of gelling a wide range of solvents, with potential applications in materials science and controlled release systems.

Hydrogen-Bonded Capsules: The steric bulk of the neopentyl groups could be used to design molecular capsules that encapsulate guest molecules within an isolated nanospace, driven by urea-urea hydrogen bonds. researchgate.net These host-guest systems are fundamental to developing new sensors and molecular recognition platforms. wikipedia.org

Functional Supramolecular Materials: The incorporation of (2,2-Dimethylpropyl)urea into larger molecular frameworks, such as calixarenes or cyclodextrins, can create advanced host molecules. researchgate.netwikipedia.org The neopentyl group can act as a bulky "wall" or "gate," influencing the binding cavity's size and selectivity. The exploration of these complex architectures could yield new catalysts or separation agents. Furthermore, the self-assembly process itself can be harnessed to create functional materials, such as wrinkled porous carbon nitride nanosheets, where urea plays a role in inducing the supramolecular organization of precursors. rsc.org

| Supramolecular Structure | Role of (2,2-Dimethylpropyl)urea | Potential Applications |

| 1D Supramolecular Polymers | Steric groups direct linear chain formation via hydrogen bonds. | Advanced fibers, responsive materials. |

| Low-Molecular-Weight Gels | Bulky substituents tune solubility and fiber entanglement. nih.gov | Drug delivery, tissue engineering scaffolds. |

| Molecular Capsules | Neopentyl groups form the outer surface of a host cavity. researchgate.net | Molecular recognition, sensing, catalysis. wikipedia.org |

| Functionalized Surfaces | Self-assembled monolayers for modifying surface properties. | Biocompatible coatings, sensors. |

Advanced Theoretical Predictions and Experimental Validation in Molecular Science

The integration of computational chemistry with advanced experimental techniques provides a powerful paradigm for understanding and predicting the behavior of molecules like (2,2-Dimethylpropyl)urea.

Computational Modeling and Prediction:

Density Functional Theory (DFT): DFT methods are increasingly used to predict a wide range of properties for urea derivatives. nih.gov Future studies on (2,2-Dimethylpropyl)urea will likely use DFT to calculate its conformational preferences, the energetics of its hydrogen bonding interactions, and its reactivity. For instance, theoretical investigations can predict the potential energy barriers for different reaction mechanisms, such as in base-catalyzed urea-formaldehyde condensations, guiding the design of more efficient synthetic routes. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of (2,2-Dimethylpropyl)urea in solution and in the solid state. These simulations are crucial for predicting how molecules self-assemble into larger supramolecular structures and for calculating properties like solubility for different crystalline forms (polymorphs). chemrxiv.org

Experimental Validation: The predictions from computational models must be rigorously tested through experimental validation.

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of molecules and their arrangement in the solid state. This technique is essential for validating predicted crystal structures and understanding the precise hydrogen-bonding networks that govern the supramolecular assemblies of (2,2-Dimethylpropyl)urea derivatives. researchgate.net

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are vital tools for characterizing the structure and bonding in new derivatives. nih.gov These methods can confirm the successful synthesis of target molecules and provide experimental data that can be directly compared with computationally predicted spectra.

This synergistic approach, where theoretical predictions guide experimental work and experimental results refine computational models, will be crucial for accelerating the discovery and development of new materials and applications based on the (2,2-Dimethylpropyl)urea scaffold.

| Technique | Predicted/Validated Property | Significance |

| Density Functional Theory (DFT) | Molecular geometry, reaction energies, vibrational frequencies. nih.gov | Provides fundamental understanding of stability and reactivity. |

| Molecular Dynamics (MD) | Self-assembly pathways, solubility, conformational dynamics. chemrxiv.org | Predicts macroscopic properties from molecular behavior. |

| X-ray Crystallography | Solid-state structure, hydrogen-bond patterns, polymorphism. researchgate.net | Unambiguously confirms molecular and supramolecular structures. |

| NMR/IR Spectroscopy | Covalent bond structure, functional group confirmation. nih.gov | Validates synthetic outcomes and provides data for model refinement. |

Q & A

Q. How do crystallographic studies resolve ambiguities in the hydrogen-bonding network of (2,2-Dimethylpropyl)urea?

- Answer : Single-crystal X-ray diffraction reveals a planar urea core with N-H···O hydrogen bonds (2.8–3.0 Å). Disorder in the dimethylpropyl group complicates refinement; using synchrotron radiation improves resolution (<1.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.